methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Overview
Description
Methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a triazole ring, a pyrimidine ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the triazole intermediate reacts with a pyrimidine derivative.
Thioether formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the triazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((5-(benzyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Similar structure but with a benzyl group instead of the pyrimidine ring.
Methyl 2-((5-(phenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Similar structure but with a phenyl group.
Uniqueness
The presence of both the pyrimidine and triazole rings in methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydropyrimidine moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 356.37 g/mol. The structure includes functional groups that are pivotal in mediating its biological effects.
Antimicrobial Activity
Research indicates that compounds containing both triazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Compound | Microbial Target | Activity |
---|---|---|
Methyl 2-((5-(... | Escherichia coli | Moderate |
Methyl 2-((5-(... | Staphylococcus aureus | Strong |
Methyl 2-((5-(... | Candida albicans | Moderate |
Anticancer Properties
The triazole and pyrimidine structures are known to possess anticancer properties. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in vitro. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth.
Antiviral Activity
Some derivatives of triazoles have been studied for their antiviral activity against HIV and other viruses. They often function as protease inhibitors or interfere with viral replication processes.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of triazole-pyrimidine derivatives revealed that compounds similar to methyl 2-((5-((2,6-dioxo... exhibited significant antibacterial activity against strains of E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Research : In another investigation focusing on the anticancer effects of related compounds, it was found that certain methylated derivatives induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µM . This highlights the potential of methyl 2-((5-(...) in cancer therapeutics.
The biological activity of methyl 2-((5-(...) can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the triazole ring allows for interaction with enzymes critical for microbial survival.
- Nucleic Acid Interaction : The pyrimidine component may interfere with DNA/RNA synthesis, affecting cellular replication and function.
Properties
IUPAC Name |
methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-4-3-5-12(6-10)22-13(7-11-8-14(23)19-16(25)18-11)20-21-17(22)27-9-15(24)26-2/h3-6,8H,7,9H2,1-2H3,(H2,18,19,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKXOTPSOGBGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410934 | |
Record name | F0648-0220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-28-7 | |
Record name | F0648-0220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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